tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate
Overview
Description
tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate: is a synthetic organic compound that features a tert-butyl group, an imidazole ring, and a carbamate moiety
Mechanism of Action
Target of Action
Tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is a compound that contains an imidazole ring . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives may interact with their targets in a variety of ways, leading to different biological outcomes.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which may influence their bioavailability and distribution within the body.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, solvent-free conditions have been reported to be beneficial for certain imidazole synthesis reactions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Carbamate Formation: The final step involves the reaction of the hydroxy-imidazole intermediate with tert-butyl isocyanate to form the carbamate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Hydrogen gas with palladium on carbon
Nucleophiles: Alkyl or aryl halides for substitution reactions
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted carbamates
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The imidazole ring is known for its ability to interact with biological targets, making this compound a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the imidazole ring is particularly significant due to its role in enzyme binding and inhibition .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the imidazole ring.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione: Contains multiple tert-butyl groups and hydroxyl functionalities.
Uniqueness
The uniqueness of tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate lies in its combination of a hydroxy group, an imidazole ring, and a carbamate moiety. This combination provides a versatile scaffold for chemical modifications and potential biological activity .
Properties
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-9(6-15)4-8-5-12-7-13-8/h5,7,9,15H,4,6H2,1-3H3,(H,12,13)(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCQAQRQOPBPDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150223 | |
Record name | 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948552-00-9 | |
Record name | 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948552-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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